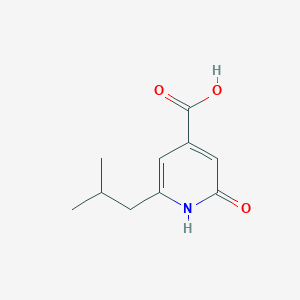
2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.218. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Vitamin B6 Derivatives :Research has shown that related compounds to 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid, such as 3-hydroxy-4-hydroxymethyl-2-methyl-5-pyridineacetic and -5-pyridine-propionic acids, play a role in the synthesis of Vitamin B6 derivatives. This synthesis process involves complex reactions including acid hydrolysis and nuclear magnetic resonance studies to understand the molecular interactions and bonding mechanisms in these compounds (Tomita et al., 1966).
Functionalized Pyridine Derivatives :Another study investigated the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from compounds closely related to this compound. The study highlights the versatility of these compounds in reacting with various other chemicals to produce a range of fused systems, which can have applications in various fields including pharmaceuticals and material science (Mekheimer et al., 1997).
Precursor for Unsymmetrical Diamide Ligands :A related compound, methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate, has been identified as a precursor for unsymmetrical diamide ligands. This compound demonstrates the ability to form complex molecular structures with potential applications in coordination chemistry and catalyst design. The study included crystal structure analysis and explored the potential for forming polymetallic species (Napitupulu et al., 2006).
Enzymatic Oxidation in Biosynthesis :The enzymatic oxidation of 3-hydroxyanthranilic acid, which is a biosynthesis route to produce pyridine-2-carboxylic acid (a compound structurally similar to this compound), is used in the production of pharmaceuticals, herbicides, and metal salts for applications in nutritional supplements. The study also emphasizes the importance of selecting non-toxic extractant-diluent systems in the extraction process (Datta & Kumar, 2014).
Supramolecular Synthon in Crystal Engineering :Studies on pyrazinecarboxylic acids, which are structurally related to this compound, have focused on the recurrence of carboxylic acid-pyridine supramolecular synthons in their crystal structures. These findings are significant for future crystal engineering strategies, as they provide insights into molecular features and their correlation with supramolecular synthons (Vishweshwar et al., 2002).
Safety and Hazards
特性
IUPAC Name |
2-(2-methylpropyl)-6-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)3-8-4-7(10(13)14)5-9(12)11-8/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAKUTQSHWHIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
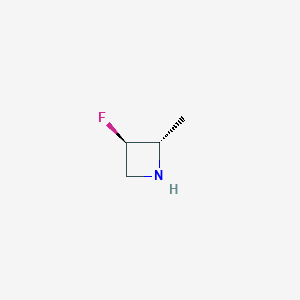
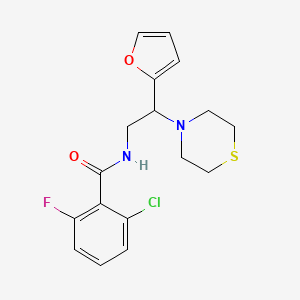
![Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate](/img/structure/B2503814.png)
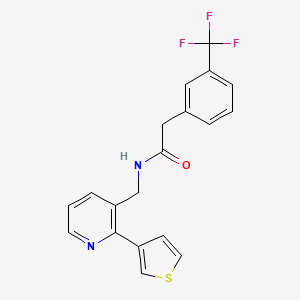
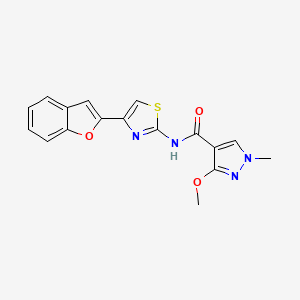
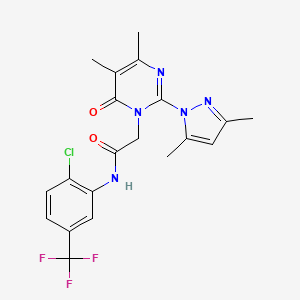

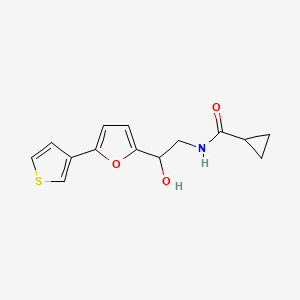
![[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-](/img/structure/B2503824.png)

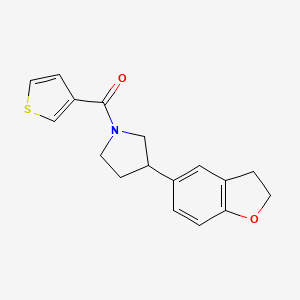
![ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503830.png)
![2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B2503832.png)
![6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B2503833.png)
